
(S)-1-(pyridin-2-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(pyridin-2-yl)ethane-1,2-diol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of (S)-1-(pyridin-2-yl)ethane-1,2-diol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In diabetes research, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to activate specific receptors involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
(S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In diabetes research, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to improve glucose tolerance and insulin sensitivity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-1-(pyridin-2-yl)ethane-1,2-diol has several advantages for lab experiments, including its high purity and stability, and its ability to form complexes with metal ions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (S)-1-(pyridin-2-yl)ethane-1,2-diol. These include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in different diseases.
2. Development of more efficient synthesis methods to obtain higher yields and purity of the compound.
3. Investigation of the potential applications of (S)-1-(pyridin-2-yl)ethane-1,2-diol in other fields, such as environmental science and nanotechnology.
4. Development of derivatives of (S)-1-(pyridin-2-yl)ethane-1,2-diol with improved properties and potential applications.
5. Investigation of the potential toxicity and safety of this compound in different organisms and systems.
Synthesemethoden
The synthesis of (S)-1-(pyridin-2-yl)ethane-1,2-diol can be achieved using different methods, including the reduction of pyridine-2-carbaldehyde with sodium borohydride, the reaction of pyridine-2-carbaldehyde with (S)-2-amino-1-butanol, and the reaction of pyridine-2-carbaldehyde with (S)-1,2-diaminopropane. These methods have been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-(pyridin-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders. In biochemistry, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been used as a chiral ligand for asymmetric synthesis and as a building block for the synthesis of complex molecules. In material science, this compound has been studied for its potential applications in the development of sensors and catalysts.
Eigenschaften
IUPAC Name |
(1S)-1-pyridin-2-ylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCHBGKENHRKA-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(pyridin-2-yl)ethane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

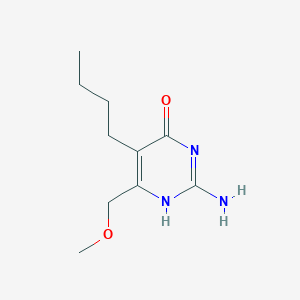




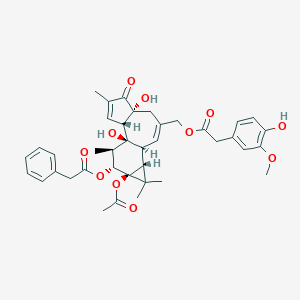
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
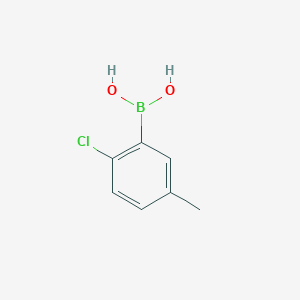
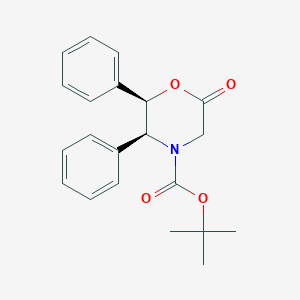
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
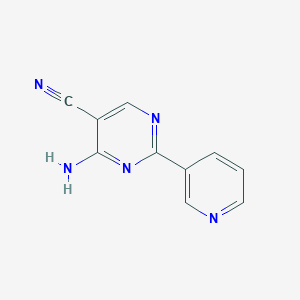
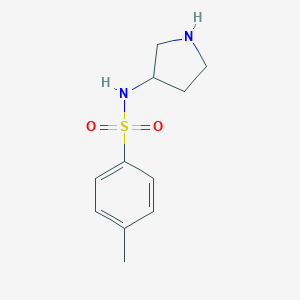
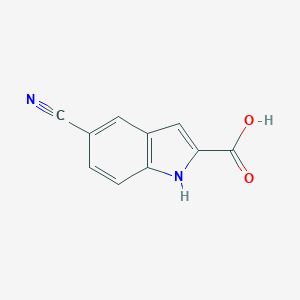
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)